2'-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid
Overview
Description
2'-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid, also known as NBQX, is a non-competitive antagonist of the ionotropic glutamate receptor. This compound is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
2'-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. It binds to the receptor at a site that is distinct from the glutamate binding site, blocking the flow of ions through the receptor channel. This results in the inhibition of excitatory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
The inhibition of excitatory neurotransmission by this compound has several biochemical and physiological effects. It can reduce the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological processes such as cognition, emotion, and movement. This compound has also been shown to reduce the severity of seizures in animal models, suggesting a potential therapeutic role in epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2'-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid is its specificity for the AMPA receptor, which allows for selective inhibition of this receptor subtype. This makes this compound a valuable tool for studying the role of AMPA receptors in various physiological and pathological processes. However, one limitation of this compound is its potential off-target effects on other ionotropic glutamate receptors, such as the kainate receptor. This can complicate the interpretation of experimental results and requires careful controls and validation.
Future Directions
There are several future directions for research on 2'-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid. One area of interest is the development of more specific and potent AMPA receptor antagonists for use in research and potential therapeutic applications. Another area of interest is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, the potential therapeutic role of this compound in epilepsy and other neurological disorders warrants further investigation.
Scientific Research Applications
2'-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-biphenylcarboxylic acid is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It is commonly used to block AMPA receptors in the central nervous system to investigate the role of these receptors in synaptic plasticity, learning, and memory. This compound has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[2-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c28-23(21-7-3-1-5-19(21)20-6-2-4-8-22(20)24(29)30)26-15-13-25(14-16-26)17-9-11-18(12-10-17)27(31)32/h1-12H,13-16H2,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMQCYKSJVROT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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